Bicyclo(6.2.0)decapentaene
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Overview
Description
Bicyclo(6.2.0)decapentaene is a bicyclic organic compound with the molecular formula C10H8. It is an isomer of naphthalene and azulene . This compound is of particular interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Preparation Methods
Bicyclo(6.2.0)decapentaene can be synthesized through a multistep process starting from bicyclo(4.2.0)octa-3,7-diene-2,5-dione . The synthetic route involves the following steps:
Irradiation with Ultraviolet Light: The starting material is irradiated with ultraviolet light to produce a tricyclodecadiendione.
Reduction: The tricyclodecadiendione is then reduced to a diol using lithium aluminium hydride.
Conversion to Tetraene: The cis isomer of the diol is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Heating: The tricyclodecatetraene is heated to 100°C in benzene, resulting in the formation of this compound.
Chemical Reactions Analysis
Bicyclo(6.2.0)decapentaene undergoes several types of chemical reactions:
Oxidation: It reacts with oxygen in the air.
Reactivity with Pentane: It dissolves in pentane.
Scientific Research Applications
Bicyclo(6.2.0)decapentaene has several applications in scientific research:
Chemistry: Its unique structure and reactivity make it a subject of interest in theoretical organic chemistry.
Material Science: The compound’s ability to form complexes with metals, such as iron tricarbonyl, is useful in material science.
Aromaticity Studies: Researchers study this compound to understand the concept of aromaticity and antiaromaticity.
Mechanism of Action
The mechanism of action of bicyclo(6.2.0)decapentaene involves its unique structural properties. The compound has a planar structure at room temperature but can adopt a tub shape with minimal energy. This flexibility in structure affects its reactivity and interactions with other molecules . The compound’s rings act independently rather than as a single aromatic system, which influences its chemical behavior .
Comparison with Similar Compounds
Bicyclo(6.2.0)decapentaene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene, which is aromatic, this compound exhibits both aromatic and antiaromatic characteristics depending on the conditions .
Similar Compounds
Naphthalene: An aromatic compound with a similar molecular formula but different structure.
Properties
CAS No. |
20455-01-0 |
---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
bicyclo[6.2.0]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-6-10-8-7-9(10)5-3-1/h1-8H |
InChI Key |
FPEVLUDJYTXDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2=C(C=C1)C=C2 |
Origin of Product |
United States |
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